molecular formula C17H29N5O B5672792 1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide

1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide

Cat. No. B5672792
M. Wt: 319.4 g/mol
InChI Key: NGVMMRXDSYDXDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, including condensation reactions involving cyclohexanone and piperidine derivatives. For instance, a novel synthesis approach involved the reaction of N-arylacetoacetamides and aromatic aldehydes in the presence of piperidine, leading to the formation of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with significant yields (Gein et al., 2015).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing the crystal structure and confirming molecular mechanics findings. For example, the crystal structure of an analogue, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, was determined to verify the conformation of the piperidine-1-carbothioamide fragment, which is similar to the minimum-energy conformations of the target compound (Plazzi et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include condensation and cycloaddition reactions. These reactions have been utilized in the synthesis of various heterocyclic compounds, demonstrating the compound's reactivity and versatility in chemical transformations (Gein et al., 2007).

properties

IUPAC Name

1-cyclohexyl-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-13-19-16(21-20-13)7-10-18-17(23)14-8-11-22(12-9-14)15-5-3-2-4-6-15/h14-15H,2-12H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMMRXDSYDXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCNC(=O)C2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide

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